molecular formula C7H8BrNOS B2664399 Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- CAS No. 7520-91-4

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-

Cat. No. B2664399
Key on ui cas rn: 7520-91-4
M. Wt: 234.11
InChI Key: PLUIFJAYRBVUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309243B2

Procedure details

N,N,N-Trimethylanilinium bromide-bromine (1:1:1) (1.84 g, 4.9 mmol) was added to a solution of 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone (800 mg, 5.15 mmol) in diethyl ether (9 mL) and acetonitrile (3 mL), and HBr in acetic acid (33% w/w, 4 mL). The mixture was stirred for 1 h. The reaction mixture was diluted with diethyl ether (25 mL) and washed with aqueous Na2S2O5 solution (5% w/v, 20 mL). The organic phase was separated off, and the aqueous phase was extracted with diethyl ether (25 mL). The organic phases were combined, then washed with saturated aqueous NaHCO3 solution (2×25 mL) and brine. The residue was dried over sodium sulfate, then filtered and concentrated under vacuum, to give the title compound (764 mg, 63%) as a light brown oil. δH (250 MHz, CDCl3) 4.22 (s, 2H), 2.69-2.76 (br s, 6H).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[Br-:1].C[N+](C)(C)C1C=CC=CC=1.BrBr.[CH3:14][C:15]1[S:16][C:17]([C:21](=[O:23])[CH3:22])=[C:18]([CH3:20])[N:19]=1.Br>C(OCC)C.C(#N)C.C(O)(=O)C>[Br:1][CH2:22][C:21]([C:17]1[S:16][C:15]([CH3:14])=[N:19][C:18]=1[CH3:20])=[O:23] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
[Br-].C[N+](C1=CC=CC=C1)(C)C.BrBr
Name
Quantity
800 mg
Type
reactant
Smiles
CC=1SC(=C(N1)C)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous Na2S2O5 solution (5% w/v, 20 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether (25 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 solution (2×25 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)C1=C(N=C(S1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 764 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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